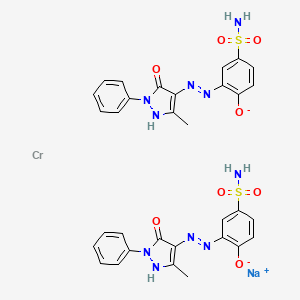

Acid Orange 88

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H28CrN10NaO8S2- |

|---|---|

Molecular Weight |

819.7 g/mol |

IUPAC Name |

sodium;chromium;2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |

InChI |

InChI=1S/2C16H15N5O4S.Cr.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,20,22H,1H3,(H2,17,24,25);;/q;;;+1/p-2 |

InChI Key |

KANWFHVYUDYFTR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr] |

Origin of Product |

United States |

Adsorption Based Remediation Studies for Acid Orange 88

Adsorbent Material Development and Characterization for Acid Orange 88 Removal

The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent used. Researchers have been actively developing and modifying various materials to enhance their capacity for removing dyes like this compound.

Synthesis and Modification of Novel Adsorbents (e.g., biomass-derived, mineral-based, synthetic polymers)

A diverse array of materials is being explored for the removal of this compound, broadly categorized into biomass-derived, mineral-based, and synthetic polymer adsorbents.

Biomass-Derived Adsorbents: Agricultural waste and other biomass are attractive sources for adsorbent production due to their low cost and abundance. eeer.org For instance, Iranian golden Sesamum indicum (IGSI) seeds hull, an agricultural waste product, has been investigated as an adsorbent for Acid Red 88 (a similar acid dye). semanticscholar.orgehemj.com The study highlighted the potential of this freely available material for treating dye-contaminated wastewater. semanticscholar.orgehemj.com Similarly, dried Lemna minor biomass has been effectively used for the biosorption of Acid Red 88. journalbinet.comresearchgate.net Other lignocellulosic materials such as orange peel, tea waste, and corn cobs are also being explored. eeer.org The modification of these materials, for example through acid treatment, can enhance their adsorption capabilities by increasing surface area and porosity. eeer.org

Mineral-Based Adsorbents: Natural minerals like bentonite (B74815) and kaolinite (B1170537) are also employed as adsorbents. e-journals.ineanso.org Bentonite, a type of clay, can be activated with acid to improve its adsorption capacity for dyes like Acid Orange 7. e-journals.in Surfactant-modified clinoptilolite and bentonite have been studied for the removal of Acid Orange 8. researchgate.netdeswater.com The modification of bentonite with hexadecyltrimethylammonium (HDTMA) was found to significantly increase its specific surface area from 17.4 m2/g to 49.2 m2/g, enhancing its ability to remove Acid Red 88. deswater.com

Synthetic Polymers and Composites: Synthetic polymers and their composites offer the advantage of tailored properties for specific applications. Chitosan (B1678972), a biopolymer, has been a key component in the synthesis of novel adsorbents. nih.govresearchgate.net Chitosan-silica composites, for example, have demonstrated high adsorption capacities for anionic dyes like Acid Red 88 and Acid Orange 8. nih.govresearchgate.net The immobilization of chitosan on silica (B1680970) phases such as amorphous diatomite and mesoporous silica SBA-15 has yielded adsorbents with rapid adsorption rates. nih.govresearchgate.net Another approach involves creating hydrogels, such as zeolite crosslinked chitosan (ZL-CH) hydrogel, which has shown remarkable efficiency in removing Acid Red 88. mdpi.com Magnetic nanoparticles, like Fe3O4, have been incorporated into composites to facilitate easy separation of the adsorbent after treatment. jwent.net

Physicochemical Characterization Techniques for Adsorbents (e.g., surface morphology, porosity, elemental composition)

To understand the adsorption mechanism and the efficacy of the developed adsorbents, a suite of physicochemical characterization techniques is employed.

Surface Morphology and Porosity: Techniques like Scanning Electron Microscopy (SEM) are widely used to visualize the surface texture and morphology of adsorbents before and after dye adsorption. semanticscholar.orgehemj.complos.org For example, SEM images of Iranian golden Sesamum indicum hull showed a significant difference in surface morphology after Acid Red 88 adsorption, indicating dye loading. semanticscholar.orgehemj.comBrunauer, Emmett and Teller (BET) analysis is crucial for determining the specific surface area and pore size distribution of the adsorbents, which are critical factors influencing adsorption capacity. deswater.comresearchgate.net For instance, the BET surface area of an adsorbent from bioethanol black liquor sludge was found to be 141.96 m2/g with a pore size of 2.06 nm. researchgate.net

Elemental Composition and Functional Groups: Energy Dispersive X-ray (EDX) spectroscopy is used to determine the elemental composition of the adsorbent surface. uns.ac.idFourier Transform Infrared Spectroscopy (FTIR) is another vital technique that helps in identifying the functional groups present on the adsorbent surface that are involved in the adsorption process. plos.orgslu.se The presence of groups like carboxyl, hydroxyl, and amino groups on lignocellulosic materials contributes to their adsorption capabilities. eeer.org

Crystallinity and Structure: X-ray Diffraction (XRD) analysis is employed to determine the crystalline or amorphous nature of the adsorbent material. plos.orgresearchgate.net This is particularly important for mineral-based adsorbents and composites to understand their structural integrity.

These characterization techniques provide a comprehensive understanding of the adsorbent's properties, which is essential for optimizing the synthesis process and explaining the observed adsorption behavior. slu.semdpi.com

Equilibrium Adsorption Modeling for this compound Systems

Adsorption isotherms are fundamental to describing the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. Various isotherm models are applied to experimental data to understand the nature of the adsorption process.

Application and Interpretation of Langmuir Isotherm Model

The Langmuir isotherm model is one of the most commonly used models and is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. e-journals.inmdpi.com The linear form of the Langmuir equation is often expressed as:

Ce/qe = 1/(Qmax * b) + Ce/Qmax

Where:

Ce is the equilibrium concentration of the adsorbate (mg/L).

qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Qmax is the maximum monolayer adsorption capacity (mg/g).

b is the Langmuir constant related to the energy of adsorption (L/mg).

Studies on the adsorption of acid dyes frequently find that the Langmuir model provides a good fit to the experimental data, suggesting that the adsorption process is characterized by monolayer coverage. journalbinet.comresearchgate.nete-journals.in For instance, the adsorption of Acid Red 88 onto dried Lemna minor biomass was well-described by the Langmuir isotherm. journalbinet.comresearchgate.net Similarly, the adsorption of Acid Orange 7 onto activated carbon prepared from bentonite also followed the Langmuir model, confirming monolayer adsorption. e-journals.in The favorability of the adsorption process can be assessed by the dimensionless separation factor, RL, calculated from the Langmuir constant. An RL value between 0 and 1 indicates favorable adsorption. e-journals.in

Application and Interpretation of Freundlich Isotherm Model

The Freundlich isotherm is an empirical model that is often used to describe adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. mdpi.com The linear form of the Freundlich equation is:

log(qe) = log(KF) + (1/n) * log(Ce)

Where:

qe and Ce are as defined previously.

KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

n is the Freundlich constant related to the adsorption intensity.

The Freundlich model has been successfully applied to describe the adsorption of acid dyes in several studies. mdpi.com A value of 1/n between 0 and 1 indicates favorable adsorption. deswater.com For example, the adsorption of Acid Red 88 onto a zeolite/chitosan hydrogel was well-fitted by the Freundlich isotherm model. mdpi.com The applicability of this model suggests that the adsorbent surface is heterogeneous.

Exploration of Other Isotherm Models (e.g., Tempkin, Sips, Dubinin–Radushkevich)

Beyond the Langmuir and Freundlich models, other isotherm models are also employed to gain deeper insights into the adsorption process.

Tempkin Isotherm Model: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.gov The Tempkin model has been used to analyze the adsorption of Acid Red 88 on materials like Iranian golden Sesamum indicum hull. semanticscholar.orgehemj.com

Sips Isotherm Model: The Sips model is a combination of the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. eajournals.orgcore.ac.uk

Dubinin–Radushkevich (D-R) Isotherm Model: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. nih.gov It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. deswater.com For the adsorption of Acid Red 88 on HDTMA-bentonite, the mean adsorption energy calculated from the D-R model was 0.941 kJ/mol, indicating a physical adsorption process. deswater.com

The selection of the most appropriate isotherm model is crucial for the design and optimization of adsorption systems for dye removal. e-journals.in A comparison of different models using statistical measures like the correlation coefficient (R²) helps in determining the best-fitting model for a particular adsorbent-adsorbate system. researchgate.netdeswater.com

| Adsorbent | Dye | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (Qmax) | Reference |

| Iranian golden Sesamum indicum hull | Acid Red 88 | Langmuir | 25 mg/g | ehemj.com |

| Dried Lemna minor biomass | Acid Red 88 | Langmuir | - | journalbinet.comresearchgate.net |

| HDTMA-bentonite | Acid Red 88 | Langmuir | 91.7 mg/g | deswater.com |

| Zeolite/chitosan hydrogel | Acid Red 88 | Freundlich | 332.48 mg/g | mdpi.com |

| Activated carbon from bentonite | Acid Orange 7 | Langmuir | 238.0952 mg/g | e-journals.in |

| Chitosan-silica composite (ChSBA) | Acid Red 88 | Generalized Langmuir | 0.78 mmol/g | nih.govresearchgate.net |

| Chitosan-silica composite (ChSBA) | Acid Orange 8 | Generalized Langmuir | 0.57 mmol/g | nih.govresearchgate.net |

Determination of Adsorption Capacity and Monolayer Formation Characteristics for this compound

The efficiency of an adsorbent in removing a substance like this compound (also known as Acid Red 88) is determined by its adsorption capacity. This is often studied using adsorption isotherms, which describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used to analyze this behavior.

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often a good fit for the adsorption of this compound onto various materials, suggesting that the adsorption process is a form of chemisorption on a uniform surface. omicsonline.orgicm.edu.plbibliotekanauki.pl For example, in a study using Iranian golden Sesamum indicum (IGSI) seeds hull as an adsorbent, the Langmuir model provided the best fit for the experimental data, with a maximum adsorption capacity (q\u2098) of 25 mg/g. semanticscholar.org Another study using Azolla biomass as an adsorbent also found that the Langmuir isotherm described the adsorption well, with the maximum adsorption capacity increasing with temperature. omicsonline.org Research on zeolite/chitosan hydrogel showed an even higher equilibrium adsorption capacity of 332.48 mg/g. mdpi.com

The Freundlich isotherm, on the other hand, describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. In some cases, such as the adsorption of this compound onto zeolite/chitosan hydrogel, the Freundlich model has been found to provide a better correlation with experimental data than the Langmuir model. mdpi.com

The separation factor, R\u2097, derived from the Langmuir isotherm, indicates the favorability of the adsorption process. An R\u2097 value between 0 and 1 signifies favorable adsorption.

Table 1: Adsorption Isotherm Parameters for this compound on Various Adsorbents

| Adsorbent | Isotherm Model | q\u2098 (mg/g) | R² | Reference |

| Iranian golden Sesamum indicum hull | Langmuir | 25 | - | semanticscholar.org |

| Azolla biomass (at 20°C) | Langmuir | 22.45 | >0.99 | omicsonline.org |

| Azolla biomass (at 50°C) | Langmuir | 26.17 | >0.99 | omicsonline.org |

| Amberlite IRA-458 | Langmuir | - | High | icm.edu.pl |

| Zeolite/chitosan hydrogel | Freundlich | 332.48 | 0.9938 | mdpi.com |

| HDTMA-bentonite | Langmuir | 91.7 | - | deswater.com |

Kinetic Adsorption Studies for this compound

Kinetic studies are crucial for understanding the rate of adsorption and the underlying mechanisms. Several kinetic models are employed to analyze the experimental data for this compound adsorption.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. However, studies on the adsorption of this compound onto various materials, such as Azolla biomass, have shown that this model is often not suitable to describe the adsorption process. omicsonline.org The calculated equilibrium adsorption capacities (q\u209b,cal) from this model often deviate significantly from the experimental values (q\u209b,exp), and the correlation coefficients (R²) are typically low. omicsonline.org For instance, in one study, the R² values were in the range of 0.689–0.784, indicating a poor fit. omicsonline.org

The pseudo-second-order kinetic model is frequently found to be the most appropriate model for describing the adsorption of this compound. omicsonline.orgicm.edu.plpjoes.com This model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. icm.edu.pl In studies involving adsorbents like Azolla biomass, Amberlite IRA-458, and zeolite/chitosan hydrogel, the pseudo-second-order model has shown excellent correlation with experimental data, with high R² values (often >0.99). omicsonline.orgicm.edu.plmdpi.com Furthermore, the calculated equilibrium adsorption capacities from this model are in good agreement with the experimental values. omicsonline.orgomicsonline.org

Table 2: Comparison of Kinetic Models for this compound Adsorption

| Adsorbent | Best Fit Kinetic Model | R² | Reference |

| Azolla biomass | Pseudo-second-order | >0.995 | omicsonline.orgomicsonline.org |

| Amberlite IRA-458 | Pseudo-second-order | Good agreement | icm.edu.pl |

| Zeolite/chitosan hydrogel | Pseudo-second-order | - | mdpi.com |

| HDTMA-bentonite | Pseudo-second-order | - | deswater.com |

Boyd's kinetic model is employed to differentiate between film diffusion (external mass transfer) and particle diffusion (intraparticle diffusion) as the rate-controlling step. By analyzing the experimental data with Boyd's model, it can be determined whether the transport of the adsorbate from the bulk solution to the exterior surface of the adsorbent is the slowest step. For the adsorption of this compound onto HDTMA-bentonite, Boyd's kinetic model indicated that external mass transport was the primary factor controlling the adsorption rate. deswater.com This suggests that the diffusion of the dye molecules through the liquid film surrounding the adsorbent particles is the rate-limiting step.

Parametric Optimization of this compound Adsorption Processes

The efficiency of the adsorption process for dye removal is contingent on several operational parameters. Optimizing these factors is crucial for maximizing the removal of this compound from aqueous solutions and ensuring the economic viability of the treatment process.

Influence of Solution pH on Adsorption Efficiency

The pH of the solution plays a pivotal role in the adsorption of this compound by influencing both the surface charge of the adsorbent and the ionization state of the dye molecule. This compound is an anionic dye, meaning it carries a negative charge in solution. The adsorption of this dye is generally more favorable at lower pH values.

At acidic pH, the surface of many adsorbents becomes protonated, acquiring a positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, leading to enhanced adsorption. Conversely, as the pH increases, the adsorbent surface tends to become negatively charged, resulting in electrostatic repulsion with the anionic dye and a subsequent decrease in adsorption efficiency. For instance, studies on various adsorbents, including those derived from industrial wastes and agricultural byproducts, have consistently shown that the optimal pH for this compound removal is in the acidic range. researchgate.net The point of zero charge (pHpzc) of an adsorbent is a critical factor; at a solution pH below the pHpzc, the surface is positively charged, favoring anionic dye adsorption. researchgate.net

Effect of Initial this compound Concentration

The initial concentration of this compound in the effluent significantly impacts the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the solution to the adsorbent surface.

However, the percentage of dye removal may decrease with an increasing initial concentration. mdpi.com This phenomenon can be attributed to the saturation of available active sites on the adsorbent surface at higher dye concentrations. Once all the accessible binding sites are occupied, the adsorbent can no longer take up more dye, even if the concentration in the solution is still high. Isotherm models, such as the Langmuir and Freundlich models, are often used to describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed onto the solid phase. researchgate.net These models provide valuable insights into the adsorption capacity and the nature of the interaction between the dye and the adsorbent.

Optimization of Adsorbent Dosage

The dosage of the adsorbent is another critical parameter that influences the extent of this compound removal. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal. This is due to the increased availability of active adsorption sites and a larger surface area for the dye molecules to bind to.

Impact of System Temperature and Thermodynamic Considerations

The temperature at which the adsorption process is carried out can influence the removal of this compound. The effect of temperature helps in determining the thermodynamic nature of the adsorption process, whether it is endothermic or exothermic. Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the spontaneity and nature of the adsorption.

A negative value of ΔG° indicates that the adsorption process is spontaneous. The sign of ΔH° reveals whether the process is exothermic (releases heat, favored at lower temperatures) or endothermic (absorbs heat, favored at higher temperatures). The value of ΔS° provides information about the randomness at the solid-liquid interface during adsorption. For instance, some studies have reported the adsorption of similar acid dyes to be spontaneous and exothermic. researchgate.net In contrast, other research indicates that the adsorption of certain dyes can be endothermic, suggesting that higher temperatures favor the removal process. researchgate.net

Role of Co-existing Ions and Ionic Strength

Industrial wastewater often contains a variety of co-existing ions, which can affect the adsorption of this compound. The presence of these ions can either enhance or inhibit the adsorption process depending on their nature and concentration. An increase in ionic strength, resulting from the presence of salts, can influence the electrostatic interactions between the dye and the adsorbent. researchgate.net

In some cases, high ionic strength can lead to a decrease in adsorption efficiency due to the competition between the co-existing ions and the dye molecules for the active sites on the adsorbent. Additionally, the increased ionic strength can compress the electrical double layer at the adsorbent surface, which may reduce the electrostatic attraction between the adsorbent and the dye. researchgate.net The specific effects of different ions (e.g., chlorides, sulfates, nitrates) can vary, and their impact needs to be evaluated to understand the performance of the adsorbent in real wastewater scenarios.

Adsorbent Regeneration and Reusability for this compound Applications

For an adsorption process to be economically and environmentally sustainable, the regeneration and reusability of the adsorbent are of paramount importance. After the adsorbent becomes saturated with this compound, it needs to be regenerated so that it can be used in multiple adsorption-desorption cycles.

The regeneration process typically involves treating the spent adsorbent with a suitable eluting agent to desorb the bound dye molecules. The choice of the eluting agent depends on the mechanism of adsorption. For instance, if the adsorption is primarily driven by electrostatic interactions, a solution with a high or low pH can be used to alter the surface charge of the adsorbent and facilitate the release of the dye. For example, a basic solution (e.g., sodium hydroxide) can be effective in desorbing anionic dyes like this compound.

Advanced Oxidation Processes Aops for Acid Orange 88 Degradation

Photocatalytic Degradation of Acid Orange 88

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, which, upon illumination with light of sufficient energy, generates reactive oxygen species (ROS) that degrade organic pollutants. researchgate.net The process is valued for its potential to achieve complete mineralization of contaminants to carbon dioxide and water. researchgate.net

Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of azo dyes like this compound due to its high reactivity and stability. researchgate.netmdpi.com To enhance its efficiency, TiO₂ is often engineered into various nanocomposites. For instance, a pH-sensitive hydrogel containing TiO₂ nanoparticles has been shown to effectively remove this compound from aqueous solutions under UV light. researchgate.netanalchemres.org This composite structure facilitates the easy retrieval of the nanocatalyst after the reaction. researchgate.netanalchemres.org

Composite nanomaterials are designed to improve upon the photocatalytic properties of single-component catalysts. mdpi.com Strategies to enhance efficiency include:

Reducing electron-hole recombination: This is achieved by creating nanocomposites with materials like graphene, graphene oxide, or metal nanoparticles. These materials stabilize the excited electrons, making them more available for redox reactions. mdpi.comresearchgate.net

Decreasing the band gap energy: By forming nanocomposites between TiO₂ and other oxides or conducting polymers, the catalyst can be activated by a broader spectrum of light, including visible light. mdpi.comresearchgate.net

Examples of such engineered photocatalysts include:

TiO₂-SiO₂ nanospheres: These have demonstrated remarkably enhanced photocatalytic performance. mdpi.com

Au-TiO₂ nanoparticles: Gold nanoparticles deposited on TiO₂ can enhance photocatalytic activity under visible light due to surface plasmon resonance. researchgate.net Studies have shown that using Au-TiO₂ in the presence of oxidizing agents like peroxomonosulfate (PMS) and peroxodisulfate (PDS) can increase the decomposition of Acid Red 88 (a similar azo dye) by four to five times. researchgate.net

SnO₂/ZnO quantum dots on chitosan (B1678972) films: These have shown good photocatalytic reactivity for removing methyl orange under visible light. mdpi.com

Fe-N co-doped TiO₂: This material has shown enhanced photocatalytic activity for the degradation of Acid Orange 7, another azo dye, under visible light. The iron and nitrogen co-doping helps to inhibit electron-hole recombination and allows the catalyst to absorb a broader range of light. arabjchem.org

The following table summarizes the performance of different photocatalysts in the degradation of azo dyes.

| Photocatalyst | Target Dye | Light Source | Removal Efficiency | Reference |

| TiO₂-containing hydrogel | Acid Red 88 | UV | ~94% in 30 min | researchgate.netanalchemres.org |

| TiO₂-containing hydrogel | Acid Orange 7 | UV | ~71% in 30 min | researchgate.netanalchemres.org |

| Au-TiO₂ | Acid Red 88 | Visible | 65% in 7 hours | researchgate.net |

| TiO₂-SiO₂ | Acid Red 88 | Sunlight | 94.2% in 4 hours | frontiersin.org |

The efficiency of photocatalytic degradation is significantly influenced by various operational parameters. medcraveonline.com Optimizing these factors is crucial for maximizing the degradation rate of this compound.

Key Operational Parameters:

Light Intensity: The degradation rate generally increases with light intensity. frontiersin.org A higher intensity leads to the generation of more photons, which in turn produce more electron-hole pairs on the catalyst surface, leading to a higher concentration of hydroxyl radicals. qut.edu.au

Irradiation Time: Longer irradiation times generally lead to higher degradation efficiency. analchemres.organalchemres.org For instance, a study on a TiO₂-containing hydrogel showed that a 30-minute irradiation time was optimal for the removal of Acid Red 88. researchgate.netanalchemres.org

Catalyst Concentration: The degradation rate increases with catalyst loading up to an optimal point. qut.edu.auunlv.edu Beyond this concentration, the solution's turbidity can increase, which impedes light penetration and can lead to the deactivation of catalyst molecules through collisions. qut.edu.au For the degradation of Acid Red 88 using a TiO₂ suspension, an optimal catalyst dose of 1.22 g/L was identified. unlv.edumdpi.com

Initial Dye Concentration: The degradation rate is affected by the initial concentration of the dye. frontiersin.orgfrontiersin.org High concentrations can lead to the saturation of the catalyst surface, which reduces the number of active sites available for the reaction and can decrease the degradation rate. frontiersin.orgfrontiersin.org

pH: The pH of the solution can influence the surface charge of the photocatalyst and the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. unlv.edumdpi.com For this compound, acidic conditions (around pH 3.0) have been found to be favorable for photodegradation. frontiersin.orgfrontiersin.org However, for the similar Acid Red 88, the effect of pH was found to be less significant. unlv.edu

Temperature: Temperature can also play a role. For the degradation of Acid Red 88 and Acid Orange 7 using a TiO₂-containing hydrogel, the degradation rate increased up to 24°C and then decreased at higher temperatures. analchemres.org This decrease is attributed to the increased recombination of electron-hole pairs and the desorption of the dye from the catalyst surface. analchemres.org

The following table presents optimized parameters from a study on the photocatalytic degradation of Acid Red 88.

| Parameter | Optimal Value |

| pH | 2.36 |

| Initial Dye Concentration | 22.40 mg/L |

| TiO₂ Dose | 1.22 g/L |

| Irradiation Time | 90 min |

Data from a study on the optimization of photocatalytic degradation of Acid Red 88 in a UV-C/TiO₂ suspension system. unlv.eduresearchgate.net

The degradation of this compound in photocatalytic processes is primarily driven by the action of Reactive Oxygen Species (ROS). frontiersin.org These are highly reactive molecules that can oxidize and break down the complex structure of the dye. frontiersin.org

The main ROS involved are:

Hydroxyl radicals (•OH): These are extremely powerful and non-selective oxidizing agents. mdpi.com They are formed when the photogenerated holes on the catalyst surface react with water molecules or hydroxide (B78521) ions. mdpi.com The importance of hydroxyl radicals in the degradation of Acid Orange 8 has been demonstrated in studies where the addition of an •OH scavenger, such as isopropyl alcohol (IPA), significantly reduced the photolysis rate. frontiersin.org

Superoxide (B77818) anion radicals (•O₂⁻): These are formed when photogenerated electrons react with adsorbed oxygen molecules. mdpi.com While generally less reactive than hydroxyl radicals, they still play a significant role in the degradation process. frontiersin.org

Holes (h⁺): The positively charged holes themselves can directly oxidize the dye molecules adsorbed on the catalyst surface. rsc.org

In some photocatalytic systems, such as with Ag-AgCl/BiOCl nanocomposites, holes are the primary reactive species, while hydroxyl and superoxide radicals may not be involved. rsc.org The specific roles and contributions of different ROS can vary depending on the photocatalyst used and the reaction conditions. mdpi.com

The fundamental mechanism of photocatalysis involves several key steps:

Photon Absorption: When a semiconductor photocatalyst, like TiO₂, is irradiated with light of energy equal to or greater than its band gap, it absorbs a photon, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB). This leaves a positively charged "hole" (h⁺) in the valence band. mdpi.commdpi.com

Charge Separation and Migration: The generated electron-hole pair can either recombine, releasing the absorbed energy as heat, or migrate to the surface of the catalyst. mdpi.com Efficient photocatalysis relies on minimizing this recombination. mdpi.com

Generation of Reactive Oxygen Species (ROS): At the catalyst surface, the separated charges react with adsorbed species to form ROS.

The holes (h⁺) in the valence band can oxidize water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com

The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules (O₂) to form superoxide anion radicals (•O₂⁻). mdpi.com

Dye Degradation: The generated ROS, particularly •OH radicals, are powerful oxidizing agents that attack the this compound molecules adsorbed on the photocatalyst surface. frontiersin.org This leads to the breakdown of the dye's chromophoric structure and its eventual mineralization into simpler, less harmful compounds like CO₂, water, and mineral salts. researchgate.net

Dye Interaction with the Photocatalyst Surface:

The adsorption of the dye molecules onto the photocatalyst surface is a critical step, as it brings the pollutant into close proximity with the generated ROS. mdpi.com The efficiency of this adsorption is influenced by factors such as the pH of the solution and the surface properties of the catalyst. mdpi.com For anionic dyes like this compound, an acidic pH is often favorable as it creates a positively charged catalyst surface, enhancing the electrostatic attraction with the negatively charged dye molecules. frontiersin.org

In some cases, a "photosensitization" mechanism can occur. Here, the dye molecule itself absorbs the light and then injects an electron into the conduction band of the photocatalyst. mdpi.com This electron can then go on to form superoxide radicals, which in turn attack the dye molecule. mdpi.com

Electrochemical Oxidation of this compound

Electrochemical oxidation is another AOP that uses an electric current to drive the degradation of organic pollutants. electrochemsci.org The process can occur through direct oxidation at the anode surface or indirect oxidation by electrochemically generated oxidants like hydroxyl radicals. electrochemsci.org

The choice of anode material is crucial for the efficiency of the electrochemical oxidation process. electrochemsci.org Different materials exhibit varying levels of catalytic activity, stability, and oxygen evolution potential.

Commonly Studied Anode Materials:

Platinum (Pt): Platinum is a widely used electrode material due to its high chemical resistance and stability. e3s-conferences.org However, it can be expensive. Studies on the electrochemical oxidation of Orange G, a similar azo dye, have shown complete color removal using a platinum anode in the presence of KCl. e3s-conferences.org

Graphite: Graphite electrodes are also used, but their performance can be limited. mdpi.com

Lead Dioxide (PbO₂): Ti/PbO₂ anodes have shown high efficiency for the degradation of azo dyes, often achieving complete color removal in a relatively short time. e3s-conferences.org

Dimensionally Stable Anodes (DSAs): These are typically titanium substrates coated with metal oxides, offering high performance and stability. researchgate.net

Ti/RuO₂: Ruthenium dioxide-coated titanium anodes are dimensionally stable and effective, especially in wastewaters with high chloride concentrations, where they can generate chlorine-based oxidants. e3s-conferences.org For methyl orange, a Ti/RuO₂ anode achieved 85% color removal in 240 minutes. e3s-conferences.org

Ti/IrO₂-based: Anodes containing iridium oxide, such as Ti/Ir-Pb and Ti/Ir-Sn, have demonstrated superior oxidation power compared to RuO₂-based anodes for the degradation of methyl orange. researchgate.net The Ti/Ir-Pb anode achieved 76.0% mineralization. researchgate.net The enhanced performance is attributed to the synergistic effect of active (IrO₂) and non-active (Pb oxides) materials, which promotes the action of hydroxyl radicals. researchgate.net

Ti/SnO₂-Sb: Antimony-doped tin dioxide anodes have a high oxygen evolution overvoltage, which favors the generation of hydroxyl radicals for indirect oxidation, making them highly efficient for degrading organic pollutants. e3s-conferences.org

The following table compares the performance of different anode materials in the electrochemical oxidation of azo dyes.

| Anode Material | Target Dye | Key Finding | Reference |

| Ti/Ir-Pb | Methyl Orange | 76.0% mineralization | researchgate.net |

| Ti/RuO₂ | Methyl Orange | 85% color removal in 240 min | e3s-conferences.org |

| Ti/PbO₂ | Acid Orange 10 | Complete color removal in 50 min | e3s-conferences.org |

| Ti/SnO₂-Sb | Acid Orange 10 | Complete color removal in 50 min | e3s-conferences.org |

| Platinum | Orange G | 100% color removal in 240 min (in KCl) | e3s-conferences.org |

The performance of these electrodes is often evaluated based on color removal efficiency and the extent of mineralization, which is the complete conversion of the organic pollutant to CO₂ and water. electrochemsci.org

Electrochemical Reaction Pathways and Radical Generation

The electrochemical degradation of this compound (AO88) is a complex process involving both direct and indirect oxidation mechanisms at the electrode surface. This process leverages electrical energy to induce redox reactions, converting the complex dye molecule into simpler, less harmful substances. The core of this method lies in the generation of highly reactive species, particularly hydroxyl radicals (•OH), through the electrolysis of water. futo.edu.ng These radicals are potent oxidizing agents that drive the mineralization of organic pollutants into carbon dioxide, water, and inorganic ions. futo.edu.ng

The reaction pathways in electrochemical degradation are multifaceted and can be broadly categorized as direct and indirect oxidation. provectusenvironmental.com

Direct Electrochemical Oxidation: This involves the direct transfer of electrons from the AO88 molecule to the anode, leading to its oxidation. This process is highly dependent on the electrode material and the applied potential.

Indirect Electrochemical Oxidation: This pathway involves the generation of strong oxidizing agents in the bulk solution, which then react with the AO88 molecules. ustb.edu.cn The primary oxidant is the hydroxyl radical (•OH), formed from the oxidation of water at the anode surface. iwaponline.com Other reactive species, such as sulfate (B86663) radicals (SO₄⁻•), can also be generated depending on the electrolyte used. iwaponline.com

The generation of radicals is a critical step in the electrochemical degradation of AO88. The primary radicals involved are:

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants, playing a central role in the degradation process. futo.edu.ngiwaponline.com They are primarily generated through the electrolysis of water at the anode.

Superoxide Anion Radicals (•O₂⁻): These can also be formed and contribute to the degradation of the dye. frontiersin.org

Sulfate Radicals (SO₄⁻•): When sulfate is used as the supporting electrolyte, sulfate radicals can be generated, which also possess high oxidation potential. iwaponline.com

The reduction of the azo bond (-N=N-) in AO88 is a key step in its decolorization. This reduction typically involves a stepwise transfer of electrons, often four electrons per azo group, to form corresponding amine products. mdpi.com This process is influenced by pH, with acidic conditions generally favoring reduction. mdpi.com For monoazo dyes like AO88, the reduction can proceed through a two-step mechanism, initially forming a hydrazo intermediate, followed by the cleavage of the N-N bond to produce aromatic amines. mdpi.com

Ozonation and Catalytic Ozonation of this compound

Ozonation is an effective Advanced Oxidation Process (AOP) for the degradation of refractory organic pollutants like this compound. Ozone (O₃) is a powerful oxidant that can directly react with the dye molecules or decompose to generate even more reactive hydroxyl radicals (•OH). omu.edu.tr

Investigation of Hybrid Ozonation Systems (e.g., O₃/UV, O₃/H₂O₂)

To enhance the efficiency of ozonation, it is often combined with other processes, creating hybrid systems. These systems aim to increase the generation of hydroxyl radicals, which are significantly more reactive than molecular ozone. omu.edu.tr

O₃/UV System: The combination of ozone with ultraviolet (UV) radiation enhances the decomposition of ozone into hydroxyl radicals. e3s-conferences.org UV light photolyzes ozone, leading to the formation of hydrogen peroxide (H₂O₂), which then reacts with ozone to produce •OH radicals. e3s-conferences.org Studies have shown that the O₃/UV process can be more effective than ozonation or UV photolysis alone for degrading dyes. omu.edu.tr For instance, in the degradation of Congo Red, the O₃/UV system achieved higher removal efficiency compared to the single O₃ process. e3s-conferences.org

O₃/H₂O₂ System: The addition of hydrogen peroxide to the ozonation process (the Peroxone process) also accelerates the decomposition of ozone to form hydroxyl radicals. omu.edu.tr The efficiency of this system is highly dependent on the pH and the H₂O₂:O₃ ratio. omu.edu.tr Research on various dyes has demonstrated that the O₃/H₂O₂ system can significantly improve degradation rates compared to ozonation alone. omu.edu.trresearchgate.net

The decolorization rates in these hybrid systems often follow pseudo-first-order kinetics. mdpi.com The efficiency of different hybrid ozonation systems for dye removal has been compared, with findings indicating that a combination of UV, O₃, and H₂O₂ (UV/O₃/H₂O₂) can be particularly effective. mdpi.com

Catalytic Enhancement of this compound Ozonation by Metal Oxides or Carbonaceous Materials

Catalytic ozonation involves the use of a solid catalyst to enhance the decomposition of ozone and the generation of hydroxyl radicals. semanticscholar.org This approach can overcome some of the limitations of ozonation alone, such as low ozone utilization and the formation of undesirable byproducts. researchgate.net

Metal Oxides: Various metal oxides, such as aluminum oxide (Al₂O₃), magnesium oxide (MgO), cerium oxide (CeO₂), and manganese dioxide (MnO₂), have been investigated as catalysts for ozonation. semanticscholar.org These materials provide active sites for ozone decomposition and radical formation. semanticscholar.org For example, MgO, with its high point of zero charge, is positively charged over a wide pH range, promoting the generation of •OH radicals in the solution. semanticscholar.org The catalytic activity is influenced by the catalyst's surface properties and the solution pH. researchgate.net

Carbonaceous Materials: Carbon-based materials like activated carbon, carbon nanotubes, and carbon xerogels have shown significant catalytic activity in ozonation processes. csic.esbioline.org.br Their high surface area, porous structure, and surface functional groups make them effective catalysts. researchgate.net Carbon materials can act as catalysts by providing a surface for ozone decomposition and radical generation. bioline.org.br The basic properties of the carbon surface, which indicate a high electron density, are considered beneficial for catalytic ozonation. bioline.org.br

The mechanism of catalytic ozonation is complex and can involve both reactions in the liquid phase and on the catalyst surface. bioline.org.br The adsorption of ozone and the organic pollutant onto the catalyst surface is a crucial step. researchgate.net

Fenton and Photo-Fenton Oxidation Systems for this compound

Fenton and photo-Fenton processes are highly effective AOPs for the degradation of organic pollutants like this compound. These systems rely on the generation of highly reactive hydroxyl radicals (•OH) from the reaction between hydrogen peroxide (H₂O₂) and iron ions.

Exploration of Heterogeneous Fenton-like Catalysts for this compound Degradation

While the conventional Fenton process uses homogeneous iron salts (Fe²⁺), there is growing interest in heterogeneous Fenton-like catalysts to overcome issues such as the narrow working pH range and the need to remove iron sludge after treatment. geoscienceworld.org These catalysts typically involve iron oxides or iron supported on various materials.

Iron Oxides: Naturally occurring and synthetic iron oxides like magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃) have been successfully used as Fenton-like catalysts. acs.org For instance, titanomagnetite (B1172002) has been shown to be an effective catalyst for the degradation of methylene (B1212753) blue at neutral pH. ccsenet.org The presence of other metals like titanium or vanadium in the magnetite structure can enhance its catalytic activity. acs.org

Supported Iron Catalysts: Iron can be supported on various materials to create stable and reusable heterogeneous catalysts. Examples include:

Zeolite-based Iron: Fe³⁺-zeolite has been used as a heterogeneous photo-Fenton catalyst for the decolorization and mineralization of Acid Red 88, showing high efficiency and low iron leaching. researchgate.net

Carbon-based Supports: Iron supported on materials like granular activated carbon (GAC) or biochar has been investigated. For example, an iron-hydroxamic acid ligand catalyst supported on GAC demonstrated excellent efficiency in removing Acid Red 88 over a broad pH range. mdpi.com Similarly, FeOCl supported on bamboo biochar showed high catalytic activity for the degradation of Acid Orange II. hep.com.cn

Multi-walled Carbon Nanotubes (MWCNTs): Fe₃O₄ nanoparticles supported on MWCNTs have been used as a Fenton-like catalyst for the degradation of methyl orange, exhibiting good stability and recyclability. mdpi.com

These heterogeneous catalysts facilitate the decomposition of H₂O₂ to generate •OH radicals, often through reactions occurring at the catalyst surface. acs.orghep.com.cn

Mechanistic Role of Iron Species and Hydrogen Peroxide in this compound Oxidation

The core of the Fenton reaction is the generation of hydroxyl radicals through the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ hep.com.cn

The ferric iron (Fe³⁺) produced can then be reduced back to Fe²⁺ by reacting with H₂O₂, albeit at a slower rate, allowing for a catalytic cycle:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺ hep.com.cn

Fe(OH)²⁺ + hν → Fe²⁺ + •OH

This enhanced regeneration of Fe²⁺ is a key reason for the higher efficiency of the photo-Fenton process compared to the conventional Fenton process. aip.org

The reaction mechanism involves several key aspects:

Role of Iron Species: Both Fe²⁺ and Fe³⁺ are crucial. Fe²⁺ initiates the primary radical-generating reaction, while the Fe³⁺/Fe²⁺ redox cycle sustains the catalytic process. In heterogeneous systems, these reactions occur on the catalyst surface. acs.orghep.com.cn The formation of intermediate iron species, such as the ferryl ion (FeO²⁺), has also been proposed as a potential oxidizing agent. acs.orgresearchgate.net

Role of Hydrogen Peroxide: H₂O₂ serves as the source of the powerful hydroxyl radicals. jofamericanscience.org Its concentration is a critical parameter; an excess can lead to scavenging of •OH radicals, reducing the process efficiency.

Effect of pH: The Fenton reaction is most effective under acidic conditions (typically pH 2.5-3.5). At higher pH, iron precipitates as ferric hydroxide, reducing its catalytic activity. jofamericanscience.org However, the development of heterogeneous catalysts and the use of chelating agents are expanding the effective pH range. ccsenet.orgmdpi.com

The degradation of the AO88 molecule proceeds through the attack of hydroxyl radicals on the chromophoric azo bond, leading to decolorization, and subsequent oxidation of the resulting aromatic intermediates, ultimately leading to mineralization into CO₂, H₂O, and inorganic ions. hep.com.cn

Table of Research Findings on AOPs for Acid Dye Degradation

| AOP System | Target Dye | Catalyst/Conditions | Key Findings | Reference |

| Photo-Fenton | Acid Orange 8 | Fe²⁺, H₂O₂, UV | 98.5% color removal in 50 min. | |

| Photo-Fenton-like | Acid Orange 8 | Fe³⁺, H₂O₂, UV | 96% color removal in 60 min. | |

| Fenton | Acid Red 88 | Fe²⁺, H₂O₂ | 90.5% color removal. | aip.org |

| Photo-Fenton | Acid Red 88 | Fe²⁺, H₂O₂, UV-A | 91.7% color removal. | aip.org |

| Heterogeneous Photo-Fenton | Acid Red 88 | Fe³⁺-zeolite, H₂O₂, UVC | 100% decolorization and 90% TOC removal in 120 min. | researchgate.net |

| Heterogeneous Fenton-like | Acid Red 88 | Iron-HpO-GAC, H₂O₂ | Excellent removal efficiency in acidic, basic, and neutral conditions. | mdpi.com |

| Heterogeneous Fenton | Acid Orange II | FeOCl/Biochar, H₂O₂ | 97.1% removal rate. | hep.com.cn |

Sonochemical and Sonophotocatalytic Degradation of this compound

Cavitation Phenomena and Radical Generation in Sonochemical Processes

Sonochemical degradation is an Advanced Oxidation Process (AOP) that employs high-frequency ultrasound to trigger chemical reactions in an aqueous medium. The propagation of these ultrasonic waves results in the formation, growth, and subsequent violent collapse of microscopic bubbles, a phenomenon known as acoustic cavitation. This collapse creates localized "hot spots" characterized by extreme temperatures (up to 5000 K) and pressures (around 1000 atm). nih.gov

These harsh conditions facilitate the pyrolytic decomposition of water (H₂O) and dissolved oxygen (O₂) molecules, leading to the generation of highly reactive radical species. The primary radicals produced include hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents, along with hydroperoxyl radicals (HO₂•) and hydrogen atoms (H•). euroasiajournal.org The degradation of organic pollutants like this compound is primarily driven by these radicals. Due to the non-volatile nature of azo dyes, their degradation mainly occurs at the interface of the cavitation bubble and in the bulk liquid through reactions with these generated radicals. euroasiajournal.org

Synergistic Effects in Combined Sonolysis and Photocatalysis for this compound

The integration of sonolysis and photocatalysis, termed sonophotocatalysis, often results in a synergistic effect, yielding higher degradation rates for this compound than the sum of the individual processes. researchgate.netpsu.edu This enhanced efficiency stems from multiple factors.

Ultrasound can improve the performance of the photocatalyst (commonly titanium dioxide, TiO₂). The shockwaves from cavitation can de-agglomerate catalyst particles, thereby increasing the active surface area. Furthermore, the micro-jets produced during bubble collapse enhance the mass transfer of dye molecules to the catalyst surface and help keep the surface clean by removing adsorbed intermediates, thus preventing catalyst deactivation. researchgate.net

In parallel, the photocatalytic process itself generates additional reactive oxygen species. When a semiconductor photocatalyst like TiO₂ is irradiated, it produces electron-hole pairs which react with water and oxygen to form more hydroxyl radicals and superoxide radical anions (O₂⁻•). researchgate.net This complements the radical production from sonolysis. Studies have demonstrated a notable synergistic effect in the degradation of dyes, with the combined process achieving significantly higher degradation rates and mineralization. researchgate.netresearchgate.net For instance, a synergy index of 1.3 was reported for TiO₂ sonophotocatalysis of Acid Red 88, a similar azo dye. researchgate.net

Kinetic Modeling and Mechanistic Pathways of this compound Degradation in AOPs

Determination of Reaction Order and Rate Constants for this compound Degradation

The degradation kinetics of this compound in various AOPs are frequently described by pseudo-first-order kinetics. researchgate.netresearchgate.netunlv.edu This model is applicable when the concentration of the oxidizing species, such as hydroxyl radicals, remains relatively constant during the reaction. The degradation rate is therefore primarily dependent on the concentration of the dye.

The pseudo-first-order rate equation is: ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of this compound.

C is the concentration of this compound at time t.

k_app is the apparent pseudo-first-order rate constant (min⁻¹).

By plotting ln(C₀/C) versus time, a linear relationship is often observed, allowing the rate constant (k_app) to be determined from the slope. For example, in the photocatalytic degradation of Acid Red 88, a similar dye, a first-order kinetic model was found to best describe the data, with a degradation rate constant of 0.059 min⁻¹. researchgate.netunlv.edu The rate constants are influenced by various factors including initial dye concentration, pH, and catalyst dosage. researchgate.net

Table 1: Apparent Pseudo-First-Order Rate Constants (k_app) for Azo Dye Degradation under Different AOPs

| AOP System | Dye | k_app (min⁻¹) | Reference |

| UV-C/TiO₂ | Acid Red 88 | 0.059 | unlv.edu |

| Fenton | Acid Orange II | 0.921 | chemrj.org |

| Fe₁C₀.₂/H₂O₂ | Acid Orange II | 0.12623 | mdpi.com |

| Sonophotocatalysis (Fe³⁺) | Acid Red 88 | Not specified | researchgate.net |

| Sonophotocatalysis (TiO₂) | Acid Red 88 | Not specified | researchgate.net |

Note: The data in this table is compiled from various research findings on similar azo dyes and may vary based on specific experimental conditions.

Elucidation of Degradation Pathways and Identification of Intermediates for this compound

The degradation of this compound in AOPs is a complex process initiated by the attack of reactive species like hydroxyl radicals. A primary initial step is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. mlsu.ac.in This cleavage leads to the formation of aromatic intermediates.

Subsequent attacks by hydroxyl radicals on these aromatic intermediates result in hydroxylation and the opening of the aromatic rings. This process breaks down the complex structures into smaller, more biodegradable aliphatic compounds, such as short-chain carboxylic acids like formic acid and oxalic acid. mlsu.ac.in Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify these degradation by-products. nih.govdoi.org For similar azo dyes, intermediates such as 1,2-naphthalenediol have been identified, providing clues to the reaction pathways. rsc.org

Assessment of Mineralization Efficiency (e.g., Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) reduction)

Mineralization is the complete conversion of organic pollutants into inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids. The efficiency of this process is a key indicator of the effectiveness of an AOP for treating wastewater containing this compound.

Two important parameters for assessing mineralization are:

Chemical Oxygen Demand (COD): This measures the amount of oxygen required to chemically oxidize the organic compounds. A significant reduction in COD indicates effective degradation of the pollutants. chemrj.orgiwaponline.com

Total Organic Carbon (TOC): This measures the total amount of carbon in organic compounds. TOC reduction is a direct measure of the conversion of organic carbon to CO₂. researchgate.netiwaponline.comarabjchem.org

While the initial decolorization of the dye can be rapid, complete mineralization often requires more time as some degradation intermediates can be resistant to further oxidation. researchgate.net Studies on similar dyes have shown that AOPs can achieve high levels of mineralization. For instance, the sonophotocatalysis of Acid Red 88 in the presence of Fe³⁺ showed synergistic mineralization. researchgate.net In other studies, TOC removal efficiencies of over 83% have been reported for the degradation of azo dyes. researchgate.net High COD and TOC reduction, often exceeding 90%, signifies efficient mineralization of the organic pollutant. iwaponline.com

Biological Remediation Approaches for Acid Orange 88

Microbial Decolorization and Biodegradation of Acid Orange 88

A primary strategy for the complete breakdown of azo dyes such as this compound into simpler, non-toxic substances is microbial decolorization and biodegradation. This method capitalizes on the ability of specific microorganisms to produce enzymes that cleave the azo bond, thereby initiating the degradation process.

Isolation and Characterization of Novel this compound-Degrading Microorganisms (e.g., bacterial strains, fungal species)

Scientists have successfully isolated and identified various microorganisms capable of decolorizing and degrading this compound. These include both bacteria and fungi, often sourced from contaminated environments where they have adapted to such pollutants.

For instance, the bacterial strain Bacillus megaterium PMS82 has been identified as capable of degrading Acid Orange. sciepub.com Another study highlighted Pseudomonas stutzeri for its ability to decolorize Acid Orange, achieving complete decolorization of a 100 mg/L solution within 15 hours under static conditions. researchgate.net Fungi are also key players in dye bioremediation. The newly isolated filamentous fungus, Achaetomium strumarium, has shown a 99% decolorization of Acid Red 88 (a closely related azo dye) within 96 hours. researchgate.net Similarly, white-rot fungi like Trametes elegans and Trametes versicolor have demonstrated significant degradation potential for Acid Orange 7. ijstr.org

Table 1: Examples of Microorganisms Degrading Acid Dyes

| Microorganism | Type | Dye | Key Findings |

| Bacillus megaterium PMS82 | Bacterium | Acid Orange | Capable of degrading the dye as a sole carbon source. sciepub.com |

| Pseudomonas stutzeri | Bacterium | Acid Orange | Achieved 100% decolorization (100 mg/L) in 15 hours. researchgate.net |

| Achaetomium strumarium | Fungus | Acid Red 88 | Showed 99% decolorization within 96 hours. researchgate.net |

| Trametes elegans | Fungus | Acid Orange 7 | Demonstrated significant degradation potential. ijstr.org |

| Trametes versicolor | Fungus | Acid Orange 7 | Showed significant degradation potential. ijstr.org |

Enzymatic Mechanisms Involved in this compound Biotransformation (e.g., azoreductases, laccases, peroxidases)

The microbial breakdown of this compound is fundamentally an enzymatic reaction. Key enzymes responsible for the initial and subsequent degradation steps have been identified.

Azoreductases: These enzymes are vital for the initial cleavage of the azo bond (-N=N-), the chromophore responsible for the dye's color. This reductive cleavage, typically occurring in anaerobic or anoxic conditions, yields colorless aromatic amines that can be further broken down. Bacterial degradation of azo dyes is often initiated by these enzymes. nih.gov

Laccases and Peroxidases: These are ligninolytic enzymes commonly produced by white-rot fungi. ijstr.org Laccases are copper-containing oxidases that can oxidize a wide array of aromatic compounds, including azo dyes. tandfonline.com Manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP) are other critical enzymes in this category that generate highly reactive radicals to attack the dye molecule. The degradation of Acid Red 88 by Achaetomium strumarium involved NADH-DCIP reductase and laccase. researchgate.net

Role and Application of Microbial Consortia for Enhanced this compound Degradation

While single microbial strains can be effective, microbial consortia—mixed communities of different microorganisms—often display superior degradation capabilities. tandfonline.combiotech-asia.org This enhancement is due to synergistic interactions, where the metabolic byproducts of one species are utilized by another, resulting in a more thorough breakdown of the pollutant.

For example, a bacterial consortium comprising Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescens completely decolorized Acid Red 88 within 24 hours, a significant improvement over the 60 hours required by the individual strains. nih.gov Such consortia are more robust and efficient, particularly under the variable conditions of industrial wastewater. One species may excel at initial decolorization via azoreductase, while others specialize in degrading the resulting aromatic amines, preventing their accumulation. nih.gov

Biosorptive Removal of this compound by Biomass Materials

Biosorption is a process where pollutants are removed from a solution by binding to the surface of biomass. This method is often cost-effective and highly efficient for removing dyes from large volumes of wastewater. frontiersin.org

Utilization of Agro-Industrial Waste and Algal Biomass as Biosorbents

A variety of low-cost and readily available biomass materials have been investigated for their capacity to remove this compound and similar dyes. researchgate.nettaylors.edu.my

Agro-Industrial Waste: Materials like sugarcane bagasse and rice husks are rich in biopolymers such as cellulose, hemicellulose, and lignin, which possess functional groups (e.g., carboxyl, hydroxyl) that can bind dye molecules. scielo.br These untreated agricultural wastes offer a sustainable and economical approach to dye removal. scielo.br

Algal Biomass: Both macroalgae (seaweeds) and microalgae are effective biosorbents due to their large surface area and the variety of functional groups on their cell walls. frontiersin.orgmdpi.com The freshwater macroalga Azolla filiculoides has been studied for the biosorption of Acid Red 88, Acid Green 3, and Acid Orange 7. nih.gov Another study demonstrated that dried Lemna minor (duckweed) can effectively remove Acid Red 88 from aqueous solutions. journalbinet.comresearchgate.net

Table 2: Examples of Biosorbents for Acid Dye Removal

| Biosorbent Material | Type | Dye | Key Findings |

| Azolla filiculoides | Algal Biomass | Acid Red 88 | Showed a maximum adsorption capacity of 109.0 mg/g at pH 7. nih.gov |

| Lemna minor | Aquatic Plant | Acid Red 88 | Achieved 98% removal under optimal conditions. researchgate.net |

| Canola Waste | Agro-Industrial Waste | Acid Orange 7 | Adsorption was found to be spontaneous and endothermic. deswater.com |

| Chitosan-Silica Composite | Hybrid Biosorbent | Acid Orange 8 | Adsorption was exothermic and spontaneous. acs.org |

Biosorption Isotherm and Kinetic Modeling for this compound

To understand and optimize the biosorption process, experimental data are frequently analyzed using isotherm and kinetic models.

Performance of Anaerobic Bioreactors for this compound Decolorization

The effectiveness of anaerobic bioreactors in the decolorization of this compound and other structurally similar azo dyes has been a subject of considerable research. Two prominent types of anaerobic bioreactors, the Upflow Anaerobic Sludge Blanket (UASB) reactor and the Microbial Fuel Cell (MFC), have demonstrated significant potential in breaking down these complex dye molecules. Their performance is typically evaluated based on parameters such as color removal efficiency, Chemical Oxygen Demand (COD) reduction, and in the case of MFCs, electricity generation.

Upflow Anaerobic Sludge Blanket (UASB) Reactors

UASB reactors are a high-rate anaerobic treatment system where wastewater flows upwards through a blanket of granular sludge. The dense granules consist of a consortium of anaerobic microorganisms that facilitate the breakdown of organic pollutants.

Research has shown that UASB reactors can achieve high decolorization efficiencies for acid dyes. In a study investigating the treatment of a synthetic textile wastewater containing a mixture of acid dyes, including those with similar structures to this compound, a UASB reactor demonstrated significant color and COD removal. researchgate.netcabidigitallibrary.org The process involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of colorless aromatic amines. wur.nl

One study on the anaerobic degradation of C.I. Acid Red 88, a dye structurally similar to this compound, in batch experiments under varying temperatures reported a color removal of 98% at an optimal temperature of 65°C. d-nb.info The same study also noted that the maximum COD degradation of 70.2% was achieved at 45°C. d-nb.info

Another investigation employing a sequential anoxic-aerobic bioreactor system for the treatment of synthetic wastewater containing 100 mg/L of Acid Red 88 achieved a 98% color removal and a 95% COD removal in the combined process. researchgate.net The anoxic stage, which is comparable to the conditions within a UASB reactor, was crucial for the initial decolorization. researchgate.net

The performance of UASB reactors is influenced by several factors including Hydraulic Retention Time (HRT), Organic Loading Rate (OLR), temperature, and the presence of co-substrates. researchgate.netmdpi.com For instance, a study on a UASB reactor treating textile wastewater found that decolorization efficiency decreased as the azo dye loading rate increased. rsc.org

Table 1: Performance of Anaerobic Reactors for Acid Dye Decolorization

| Dye | Reactor Type | Initial Dye Concentration | HRT | Temperature | Color Removal Efficiency (%) | COD Removal Efficiency (%) | Reference |

| Acid Red 88 | Batch Anaerobic | Not Specified | - | 65°C | 98 | - | d-nb.info |

| Acid Red 88 | Batch Anaerobic | Not Specified | - | 45°C | - | 70.2 | d-nb.info |

| Acid Red 88 | Sequential Anoxic-Aerobic | 100 mg/L | 12 h (anoxic) | Ambient | 98 (overall) | 95 (overall) | researchgate.net |

| Acid Dyes Mix | UASB | 10 - 300 mg/L | 24 h | Ambient | 73 - 95 | >85 | researchgate.net |

| Acid Orange 7 | UASB | 60 - 300 mg/L | Not Specified | Not Specified | - | 67 - 92 | cabidigitallibrary.org |

Microbial Fuel Cells (MFCs)

Microbial Fuel Cells are bio-electrochemical devices that utilize the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. In the context of dye remediation, the dye can act as an electron acceptor at the anode under anaerobic conditions, leading to its decolorization.

While specific data on the performance of MFCs for this compound is limited, extensive research on the closely related Acid Orange 7 provides valuable insights. Studies have demonstrated that MFCs can simultaneously decolorize azo dyes and generate power. The performance of an MFC is often assessed by its power density (mW/m²), coulombic efficiency (%), and the rate of dye degradation.

In a study comparing the degradation of Acid Orange 7 in the anode and cathode chambers of an MFC, the power density was reported to be 42.5 ± 2.6 mW/m² when the dye was in the anode chamber. frontiersin.orgresearchgate.net The COD reduction in this setup was 69 ± 2%. researchgate.net However, the decolorization was slower in the anode, with only 20% removal after 24 hours. researchgate.net

Another study integrating MFCs with an anaerobic baffled reactor (MFC-ABR) to treat Acid Orange 7 showed enhanced degradation, particularly at high dye concentrations (800 mg/L). nih.gov The coulombic efficiency in this system varied, decreasing with an increase in the initial dye concentration. nih.gov

The efficiency of dye removal and power generation in an MFC can be influenced by factors such as the electrode material, the type of microbial consortium, the reactor design, and the operating conditions. For example, modifying the anode with materials like graphene oxide has been shown to improve bioactivity and dye degradation. sci-hub.se

Table 2: Performance of Microbial Fuel Cells for Acid Orange 7 Decolorization

| Reactor Type | Initial Dye Concentration | Power Density (mW/m²) | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |

| H-type MFC (Anode) | 100 mg/L | 42.5 ± 2.6 | 20 (after 24h) | 69 ± 2 | researchgate.net |

| H-type MFC (Cathode with laccase) | 100 mg/L | 50 ± 4 | 80 (after 24h) | 80.4 ± 1.2 | researchgate.netresearchgate.net |

| MFC-Anaerobic Baffled Reactor | 200 - 800 mg/L | Not specified | Enhanced at high concentrations | Not specified | nih.gov |

Comparative and Hybrid Treatment System Analyses for Acid Orange 88 Containing Effluents

Comparative Performance Evaluation of Different Remediation Technologies for Acid Orange 88

The remediation of wastewater containing this compound (AR88) has been approached through various technologies, including advanced oxidation processes (AOPs), adsorption, and biological treatments. Each method presents distinct advantages and limitations in terms of efficiency, cost, and environmental impact.

Advanced oxidation processes are a prominent area of research for the degradation of recalcitrant organic pollutants like AR88. A comparative study of several oxidation processes demonstrated that ozonation (O₃) was the most efficient and economical for color removal, achieving over 95% degradation of AR88 within just 5 minutes. researchgate.net In contrast, treatment with hydrogen peroxide (H₂O₂) alone was found to be the least effective, with less than 2% removal efficiency. researchgate.net For the complete mineralization of the dye, which involves breaking it down into simpler inorganic compounds, combined processes like UV/O₃ and UV/O₃/H₂O₂ proved most effective, achieving total organic carbon (TOC) removal of over 83% and 87%, respectively, within 30 minutes. researchgate.net

The photo-Fenton process, another AOP, has also shown high efficiency. In one study, optimal conditions for the Fenton process resulted in a 92.7% removal yield for a similar azo dye, while the photo-Fenton process achieved 95.1% removal. researchgate.net The enhanced degradation in the photo-Fenton process is attributed to the regeneration of Fe²⁺ ions, which increases the rate of hydroxyl radical production. mdpi.com

Adsorption is a physical method that has been explored using various low-cost adsorbents. For instance, Iranian golden Sesamum indicum seeds hull achieved a 98.2% dye removal efficiency under optimal conditions (pH 4.5). semanticscholar.org Similarly, magnetic copper ferrite (B1171679) nanoparticles have demonstrated high sorptive capacities for AR88, reaching up to 452.49 mg/g at a pH of 2. nih.gov While adsorption is effective for color removal, it primarily transfers the pollutant from the liquid phase to a solid phase, which then requires further management. csuohio.edu

Biological treatment offers an environmentally friendly and cost-effective alternative. csuohio.edu Sequential anaerobic-aerobic bioreactors have been successfully used to treat azo dye wastewater. In such systems, the anaerobic stage is responsible for the reductive cleavage of the azo bond, leading to decolorization, while the subsequent aerobic stage degrades the resulting aromatic amines. researchgate.netresearchgate.net Studies have shown that bacterial strains like Shewanella putrefaciens can achieve complete decolorization of 100 mg/L of AR88 within 4 hours under static conditions. researchgate.net However, biological treatments can be slower and less effective for complete mineralization compared to some AOPs. walshmedicalmedia.com

Comparative Performance of Remediation Technologies for this compound and Similar Azo Dyes

| Technology | Target Pollutant | Key Findings | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Ozonation (O₃) | AR88 | Most efficient for color removal. | >95% (in 5 min) | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | AR88 | Least efficient for color removal. | <2% (in 5 min) | researchgate.net |

| UV/O₃ | AR88 | High mineralization efficiency. | >83% TOC removal (in 30 min) | researchgate.net |

| UV/O₃/H₂O₂ | AR88 | Highest mineralization efficiency. | >87% TOC removal (in 30 min) | researchgate.net |

| Photo-Fenton | AR88 | High color removal under optimal conditions. | 98.4% (in 25 min with solar reactor) | mdpi.com |

| Adsorption (Sesamum indicum hull) | AR88 | High removal efficiency at acidic pH. | 98.2% | semanticscholar.org |

| Adsorption (Copper Ferrite) | AR88 | High adsorption capacity at pH 2. | 79.09% - 87.94% | nih.gov |

| UV-C/TiO₂ Photocatalysis | AR88 | High degradation under optimal conditions. | 99.6% | unlv.edu |

| Biological (Shewanella putrefaciens) | AR88 | Complete decolorization under static conditions. | 100% (decolorization of 100 mg/L in 4h) | researchgate.net |

Investigation of Synergistic Effects in Hybrid and Integrated Treatment Systems for this compound

To overcome the limitations of individual treatment processes, researchers have investigated hybrid and integrated systems that combine different technologies. These systems often exhibit synergistic effects, where the combined efficiency is greater than the sum of the individual efficiencies. researchgate.net

A prominent example is sonophotocatalysis, which combines ultrasound (sonolysis) and photocatalysis. Studies on the degradation of AR88 using TiO₂ as a photocatalyst have demonstrated a synergistic effect. researchgate.net The sonophotocatalytic degradation rates were found to be higher than those observed with either sonolysis or photocatalysis alone. researchgate.net A synergy index of 1.3 was calculated for TiO₂ sonophotocatalysis, indicating a positive synergistic effect. researchgate.net This synergy is attributed to several factors, including the increased production of reactive radicals and the continuous cleaning of the photocatalyst surface by ultrasonic waves. researchgate.netmdpi.com When Fe³⁺ was used as a homogeneous photocatalyst in combination with sonolysis, an even higher synergy index of 2.3 was observed for AR88 degradation, likely due to the simultaneous operation of sono-Fenton and photo-Fenton reactions. researchgate.net

Similarly, sequential anaerobic/aerobic biological systems are a form of integrated treatment. The anaerobic phase effectively removes color by breaking the azo bond, but it can produce potentially toxic aromatic amines. researchgate.net The subsequent aerobic phase is crucial for degrading these amines, thus detoxifying the effluent. csuohio.eduresearchgate.net This sequential process has demonstrated high removal efficiencies for both COD (Chemical Oxygen Demand) and color in wastewater containing azo dyes. researchgate.net

The combination of different AOPs, such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), also showcases synergistic interactions. For AR88, the photo-Fenton process was significantly more effective than its individual components (e.g., H₂O₂ alone, UV-A alone, or even UV-A + Fe²⁺). mdpi.com This highlights the cooperative action of UV radiation, hydrogen peroxide, and the Fenton reagent in generating a high concentration of hydroxyl radicals for rapid dye degradation. mdpi.com

Synergistic Effects in Hybrid Treatment Systems for Azo Dyes

| Hybrid/Integrated System | Target Pollutant | Individual Process Efficiencies | Combined Process Efficiency | Synergy Index | Reference |

|---|---|---|---|---|---|

| Sonophotocatalysis (US/UV/TiO₂) | AR88 | Degradation rates for sonolysis and photocatalysis were lower individually. | Higher degradation rate than the sum of individual processes. | 1.3 | researchgate.net |

| Sonophotocatalysis (US/UV/Fe³⁺) | AR88 | Degradation rates for sonolysis and photocatalysis were lower individually. | Higher degradation rate and mineralization. | 2.3 | researchgate.net |

| Ozonation + Biodegradation | Acid Orange 7 | Ozonation (pH 3, 25 mg/L), Biodegradation (Bacillus sp., pH 7, 35°C). | 98.7% overall removal. | Not explicitly calculated, but demonstrates enhanced overall performance. | nih.gov |

| Anaerobic/Aerobic Sequential Bioreactor | Acid Dyes | Anaerobic stage: 81-96% color removal. | Overall system: 87-80% color removal, 97-83% COD removal. | Not applicable (sequential process). | researchgate.net |

| Photo-Fenton (UV-A/H₂O₂/Fe²⁺) | AR88 | H₂O₂ alone: <0.5%; UV-A alone: <0.5%; UV-A + Fe²⁺: 61.2% | 98.2% (in 60 min). | Not explicitly calculated, but demonstrates significant enhancement over individual components. | mdpi.com |

Advanced Analytical Methodologies in Acid Orange 88 Research

Spectrophotometric and Chromatographic Techniques for Acid Orange 88 Quantification and Metabolite Profiling

The accurate quantification of this compound and the identification of its transformation products are fundamental to evaluating the efficacy of any treatment technology. Spectrophotometric and chromatographic methods are the primary tools for these analyses.

UV-Visible (UV-Vis) Spectroscopy is the most common technique for quantifying the concentration of this compound in aqueous solutions. This method is based on the principle that the dye absorbs light at a specific wavelength. The degradation or removal of the dye is monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax). For this compound, this peak is typically observed in the visible region of the spectrum. aatbio.comdoi.org For instance, studies have reported a λmax of 518 nm for ion associates of Acid Red 88 and 505 nm in photocatalytic degradation experiments. doi.orgpopulation-protection.eu The progressive decrease in the absorption peak over time indicates effective dye degradation. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a more selective and sensitive method for the determination of this compound, especially in complex matrices. While specific studies on this compound are detailed, methods developed for similar azo dyes like Acid Orange 7 are instructive. For example, an HPLC method using a C18 column and a diode array detector (DAD) at 484 nm has been developed for Acid Orange 7, demonstrating good linearity and low detection limits. spkx.net.cn Such methods can be adapted to separate and quantify this compound from its potential metabolites or other interfering substances in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying the intermediate and final products of this compound degradation. These methods separate the components of a mixture and then provide mass-to-charge ratio data that helps in elucidating their chemical structures. For example, in a study on the degradation of Acid Orange 7 in a microbial fuel cell, GC-MS was used to identify the chemical structures of the degradation byproducts, revealing that cathodic degradation resulted in simpler, more stable products compared to anodic degradation. frontiersin.org This type of metabolite profiling is essential for understanding the degradation pathways and ensuring the complete mineralization of the parent dye into non-toxic compounds.

| Technique | Application for this compound | Key Findings |